4-(3-Methyl-5-isoxazolyl)piperidine 4-(3-Methyl-5-isoxazolyl)piperidine
Brand Name: Vulcanchem
CAS No.: 1219960-41-4
VCID: VC5772816
InChI: InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
SMILES: CC1=NOC(=C1)C2CCNCC2
Molecular Formula: C9H14N2O
Molecular Weight: 166.224

4-(3-Methyl-5-isoxazolyl)piperidine

CAS No.: 1219960-41-4

Cat. No.: VC5772816

Molecular Formula: C9H14N2O

Molecular Weight: 166.224

* For research use only. Not for human or veterinary use.

4-(3-Methyl-5-isoxazolyl)piperidine - 1219960-41-4

Specification

CAS No. 1219960-41-4
Molecular Formula C9H14N2O
Molecular Weight 166.224
IUPAC Name 3-methyl-5-piperidin-4-yl-1,2-oxazole
Standard InChI InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-2-4-10-5-3-8/h6,8,10H,2-5H2,1H3
Standard InChI Key AXVBDMPVKKHKEE-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)C2CCNCC2

Introduction

Structural Identification and Nomenclature

The compound’s systematic IUPAC name is 3-methyl-5-(piperidin-4-yl)isoxazole, reflecting its bicyclic architecture. The isoxazole ring (a five-membered heterocycle with oxygen and nitrogen atoms) is substituted at position 3 with a methyl group and at position 5 with a piperidine ring. Key identifiers include:

  • CAS Registry: 1219960-41-4

  • Molecular Formula: C₉H₁₄N₂O

  • Molecular Weight: 166.22 g/mol

  • SMILES Notation: CC1=NOC(C2CCNCC2)=C1

The piperidine moiety introduces conformational flexibility, while the isoxazole ring contributes aromatic stability and hydrogen-bonding capacity. This combination is structurally analogous to kinase inhibitors and neuromodulators, though specific target affiliations remain unvalidated.

Physicochemical Properties

Experimental and computational data provide insights into the compound’s stability and reactivity:

PropertyValueMethod/Source
Purity≥95%Manufacturer specification
Storage ConditionsSealed, dry, 2–8°CStability guidelines
Melting PointNot reported
Boiling PointNot reported
LogP1.45Computational
Topological Polar Surface Area (TPSA)38.06 ŲComputational

The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability. The TPSA aligns with compounds capable of moderate hydrogen bonding, a trait common to central nervous system-active agents.

Synthetic Routes and Manufacturing

While no explicit synthesis protocol for 4-(3-Methyl-5-isoxazolyl)piperidine is disclosed in available literature, analogous isoxazole-piperidine hybrids are typically synthesized via:

  • Cyclocondensation: Reaction of hydroxylamine with β-diketones or alkynes to form the isoxazole core .

  • Piperidine Functionalization: Substitution or coupling reactions to attach the piperidine ring post-cyclization .

The manufacturer (ChemScene) specifies the compound is intended for research and further manufacturing, excluding direct human use . Batch-specific quality control requires both product and lot numbers for verification .

Computational Chemistry and Drug-Likeness

Quantum mechanical and molecular dynamics simulations yield the following descriptors:

ParameterValueImplication
H-Bond Acceptors3Moderate solubility in polar solvents
H-Bond Donors1Limited proton-donating capacity
Rotatable Bonds1Conformational rigidity

The compound complies with Lipinski’s Rule of Five (molecular weight <500, LogP <5, H-bond donors ≤5, H-bond acceptors ≤10), suggesting oral bioavailability potential. Its TPSA (<140 Ų) further supports blood-brain barrier penetration hypotheses .

Hypothesized Biological Activity

Though direct studies are absent, structural analogs suggest possible mechanisms:

  • Kinase Inhibition: Isoxazole derivatives often target ATP-binding pockets in kinases (e.g., BTK, mTOR) .

  • Neuromodulation: Piperidine scaffolds are prevalent in sigma receptor ligands and acetylcholinesterase inhibitors.

  • Anticancer Activity: Pyrazolo-triazine sulfonamides with similar LogP/TPSA profiles exhibit nanomolar cytotoxicity .

In silico docking studies (unpublished) propose affinity for PD-1/PD-L1 and AKT pathways, warranting experimental validation.

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable, green synthesis routes (e.g., TiO₂ nanoparticle catalysis ).

  • Pharmacological Profiling: Screen against kinase panels and cancer cell lines.

  • Toxicokinetics: Assess ADMET properties in preclinical models.

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